Benzalazine

Inflammatory Bowel Disease Prodrug Design Clinical Trial

Benzalazine (CAS 588-68-1, C14H12N2, MW 208.26) is a symmetrical aromatic azine with a unique –N–N= bridge structure. This 5-ASA prodrug bypasses sulfapyridine toxicity and shows clinical equivalence to sulfasalazine in IBD—an essential comparator for ulcerative colitis research. It also boosts polyaniline supercapacitor performance (40 wt%, pH 1). Its exceptional oral safety (LD50 >10,000 mg/kg) and clean genotoxicity profile serve as a preclinical benchmark. Use as a synthetic intermediate for antimicrobial azine libraries. ≥98% purity.

Molecular Formula C14H12N2
Molecular Weight 208.26 g/mol
CAS No. 588-68-1
Cat. No. B126859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzalazine
CAS588-68-1
Synonyms1-Benzaldehyde Azine;  2-(Phenylmethylene)hydrazone Benzaldehyde;  1,4-Diphenyl-2,3-diaza-1,3-butadiene;  1,4-Diphenylformalazine;  Benzaldazin;  Benzaldazine;  Benzylideneazine;  Dibenzalhydrazine;  Dibenzylidenehydrazine;  Eusolex 6653;  NSC 3269; 
Molecular FormulaC14H12N2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=NN=CC2=CC=CC=C2
InChIInChI=1S/C14H12N2/c1-3-7-13(8-4-1)11-15-16-12-14-9-5-2-6-10-14/h1-12H
InChIKeyCWLGEPSKQDNHIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Benzalazine (CAS 588-68-1) for Research and Industrial Procurement: Chemical Identity and Baseline Properties


Benzalazine (CAS 588-68-1), a symmetrical aromatic azine (C14H12N2, MW 208.26), is an organic compound formed by the condensation of benzaldehyde and hydrazine [1]. It appears as a white to yellow crystalline solid with a melting point of 93-96 °C and is commercially available at purities exceeding 98.0% (GC/T) [2]. Its molecular structure features two benzene rings linked by a central –N–N= bridge, which confers distinct electronic and structural properties that differentiate it from other azines and hydrazones [3].

Why Generic Substitution of Benzalazine (CAS 588-68-1) with Other Azines or 5-ASA Derivatives is Not Straightforward


Generic substitution of benzalazine with other azines or 5-aminosalicylic acid (5-ASA) derivatives is scientifically unjustified due to its unique azo-linked structure, which dictates its specific physicochemical behavior and biological activity profile. Benzalazine is not a simple mixture; its entire molecule is required for its distinct crystalline structure and its role as a prodrug specifically designed to bypass the sulfapyridine-related side effects of sulfasalazine [1]. Substituting it with a different azine would alter the compound's crystal packing, electrochemical behavior, and metabolic fate, while substituting it with a simple 5-ASA formulation would result in a different delivery and safety profile [2][3].

Quantitative Evidence Guide for Benzalazine (CAS 588-68-1) Differentiation: Head-to-Head Comparisons


Benzalazine vs. Sulfasalazine: Similar Efficacy, Divergent Side-Effect Rationale in Ulcerative Colitis

A prospective, randomized, double-blind clinical trial compared benzalazine (SAB) directly against sulfasalazine (SASP) in patients with active ulcerative colitis. The study was designed to test if SAB could provide similar efficacy to SASP while avoiding the side effects attributed to SASP's sulfapyridine moiety [1].

Inflammatory Bowel Disease Prodrug Design Clinical Trial

Benzalazine Demonstrates a High Margin of Safety in Acute Oral Toxicity Compared to Intraperitoneal Route

Toxicological studies on benzalazine (CAS 64896-26-0) reveal a stark contrast in its acute toxicity profile depending on the route of administration, underscoring its suitability as an orally administered prodrug [1].

Toxicology Safety Pharmacology Prodrug

Benzalazine Exhibits No Detectable Genotoxicity Across a Standard Battery of In Vitro and In Vivo Assays

A comprehensive genotoxicity evaluation of benzalazine was conducted using a standard battery of short-term tests. The compound was assessed for its potential to induce gene mutations and chromosomal damage both in vitro and in vivo [1].

Genetic Toxicology Safety Assessment Mutagenicity

Benzalazine-Containing Polyaniline Composites Exhibit Optimal Capacitance and Cycling Stability at pH 1

Polyaniline/benzalazine composites were synthesized and characterized for their electrochemical performance. The composite containing 40% benzalazine (PaA40) demonstrated superior capacitive properties compared to other formulations [1].

Conducting Polymers Supercapacitors Electrochemistry

Benzalazine Serves as a Versatile Synthetic Intermediate for Antibacterial and Antifungal Azines

Benzalazine is utilized as a key intermediate for synthesizing a variety of symmetric and asymmetric azines with demonstrated antibacterial and antifungal activities .

Medicinal Chemistry Organic Synthesis Antimicrobial

Benzalazine Exhibits a Strong Intramolecular Hydrogen Bond (7-10 kcal/mol) that Influences its Molecular Geometry

Spectroscopic and computational studies on benzalazine derivatives have quantified the strength of the intramolecular hydrogen bond (H-bond) when a hydroxyl group is present in the ortho position [1].

Structural Chemistry Spectroscopy Computational Chemistry

Best Research and Industrial Application Scenarios for Benzalazine (CAS 588-68-1) Based on Quantitative Evidence


Inflammatory Bowel Disease (IBD) Drug Development and Comparative Pharmacology

Benzalazine is an essential reference compound for IBD research, particularly for studies on ulcerative colitis. Its well-documented, head-to-head clinical equivalence to sulfasalazine [1] makes it a critical control or comparator for new drug candidates. Its rational design as a 5-ASA prodrug that avoids the sulfapyridine moiety [2] supports its use in investigating novel delivery mechanisms for active metabolites.

High-Performance Electrochemical Capacitor and Sensor Fabrication

Benzalazine is a valuable additive for enhancing the performance of polyaniline-based composites in supercapacitors and sensors. Research shows that a composite with 40 wt% benzalazine (PaA40) exhibits optimal specific capacitance and cycling stability, particularly in acidic conditions (pH 1) [3]. Procuring benzalazine for this specific application is justified by the data-driven performance improvement it provides.

Preclinical Safety and Toxicology Profiling for Oral Drug Candidates

Given its exceptionally high oral LD50 (>10,000 mg/kg in rats) [4] and a clean genotoxicity profile across multiple assays [5], benzalazine serves as a valuable reference compound for establishing safety margins in preclinical toxicology studies. Its data package provides a clear benchmark for comparing the safety of new oral azine or azo-prodrug candidates.

Medicinal Chemistry: Synthesis of Novel Antimicrobial Azines and Heterocycles

Researchers can procure benzalazine as a versatile synthetic intermediate to generate libraries of novel symmetric and asymmetric azines. These derivatives are known to possess antibacterial and antifungal properties, making benzalazine a strategic starting point for discovering new antimicrobial agents and exploring structure-activity relationships (SAR) within the azine chemical space .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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